molecular formula C15H11N3 B8433269 4-(Imidazo[1,2-a]pyridin-2-yl)phenylacetonitrile

4-(Imidazo[1,2-a]pyridin-2-yl)phenylacetonitrile

Cat. No. B8433269
M. Wt: 233.27 g/mol
InChI Key: SCQRTFHMCHIRCQ-UHFFFAOYSA-N
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Patent
US03978071

Procedure details

A mixture of 28 g of 4-(chloroacetyl)phenylacetonitrile, 70 ml of ethanol and 24 g of 2-aminopyridine is heated under reflux for 2 hours. The ethanol is distilled off under reduced pressure, and water is added to the residue. The crystalline precipitate is filtered off and recrystallized from methanol to give 21 g of 4-(imidazo[1,2-a]pyridin-2-yl)phenylacetonitrile as colorless crystals melting at 175°-177°C with decomposition.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1>C(O)C>[N:14]1[C:3]([C:5]2[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=2)=[CH:2][N:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=12

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)CC#N
Name
Quantity
24 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The ethanol is distilled off under reduced pressure, and water
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)C2=CC=C(C=C2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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